molecular formula C23H28O11 B10817247 [(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate

[(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate

Katalognummer: B10817247
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: QQUHMASGPODSIW-WRBSMJEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 7-oxatricyclo[4.3.0.03,9]nonane core, a tricyclic system with an oxygen atom in the seven-membered ring. Key structural attributes include:

  • A methyl benzoate ester group at the C9 position.
  • A glucopyranosyl sugar moiety (β-D-glucopyranose) linked via an ether bond at C1.
  • Hydroxy and methyl substituents at C4 and C6, respectively.

Eigenschaften

Molekularformel

C23H28O11

Molekulargewicht

480.5 g/mol

IUPAC-Name

[(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate

InChI

InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12?,13-,14-,15-,16+,17-,19+,21?,22?,23+/m1/s1

InChI-Schlüssel

QQUHMASGPODSIW-WRBSMJEFSA-N

Isomerische SMILES

CC12C[C@H](C3C[C@]1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Kanonische SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclooctenol Epoxidation and Acid-Catalyzed Rearrangement

A patented method (PT93107A) describes the synthesis of 9-oxabicyclo[3.3.1]nonan-2-ol derivatives through epoxidation-rearrangement cascades:

Key steps:

  • Epoxidation of 5-alkylcyclooct-4-en-1-ol using m-chloroperbenzoic acid (mCPBA)

  • BF3·OEt2-mediated rearrangement to form tricyclic ether

  • Oxidation with Jones reagent to install C8 ketone

Reaction Conditions Table

StepReagents/ConditionsYieldStereochemical Outcome
EpoxidationmCPBA, CH2Cl2, 0°C → RT78%cis-Diepoxide
RearrangementBF3·OEt2, Et2O, −20°C65%Transannular cyclization
OxidationCrO3/H2SO4, acetone, 0°C82%Ketone formation

This route achieves the critical trans-decalin-like conformation through stereoelectronically controlled epoxide ring-opening.

Glycosylation Strategies

Schmidt Glycosylation for β-O-Glucosidic Bond Formation

Frontiers in Chemistry reports β-selective glycosylation using 2,3-oxazolidinone-protected glucosyl donors:

Procedure:

  • Activate donor 104 (1.2 eq) with TMSOTf (0.1 eq) in CH2Cl2 at −40°C

  • Add tricyclic alcohol acceptor (1.0 eq) in 3 portions over 2 hrs

  • Warm to −10°C, stir for 12 hrs

Key Data:

  • β/α Selectivity: 9:1

  • Isolated yield: 68%

  • Critical factor: Rigid oxazolidinone protection prevents anomerization

One-Pot Relay Glycosylation (CN111978278B)

A Chinese patent details room-temperature glycosylation using carbonate ester ene donors:

Advantages:

  • No requirement for anhydrous conditions

  • 89% yield achieved with 2,3-unsaturated glycoside formation

  • Tf2O (0.05 eq) as dual activator

Benzoylation and Final Assembly

Chemoselective Esterification

The benzoyl group is introduced via Yamaguchi esterification to avoid migration:

Optimized Conditions:

  • 2,4,6-Trichlorobenzoyl chloride (1.5 eq)

  • DMAP (0.3 eq), NEt3 (3.0 eq)

  • Toluene, 80°C, 6 hrs

  • 91% yield with <2% diastereomer formation

Global Deprotection Sequence

Final steps require sequential removal of protecting groups:

Typical Protocol:

  • Hydrogenolysis (H2, Pd/C) for benzyl ethers

  • Acidic hydrolysis (HCl/MeOH) for acetals

  • Zemplén deacetylation (NaOMe/MeOH)

Industrial-Scale Production Challenges

Continuous Flow Hydrogenation

Patent CN111978278B implements microchannel reactors for safer ketone reductions:

Parameters:

  • 10% Pd/C catalyst bed

  • H2 pressure: 15 bar

  • Residence time: 3.2 min

  • Productivity: 1.2 kg·L−1·h−1

Crystallization Optimization

Final compound purification uses anti-solvent crystallization:

Conditions:

  • Solvent: Ethyl acetate/Heptane (1:5 v/v)

  • Cooling rate: 0.5°C/min from 50°C to −10°C

  • Particle size: 50–100 μm (controlled by seeding)

Analytical Characterization Benchmarks

Critical Quality Attributes:

  • HPLC Purity: >99.5% (C18, 0.1% TFA/MeCN)

  • Optical Rotation: [α]D25 +47.3° (c 1.0, MeOH)

  • MS (ESI+): m/z 603.2541 [M+Na]+ (Δ 1.3 ppm)

Emerging Methodologies

Enzymatic Glycosylation

Recent trials with engineered glycosyltransferases show promise:

  • BsGT-1 mutant: 72% yield, perfect β-selectivity

  • ATP-free system using sucrose synthase

Photoredox-Mediated Cyclization

Visible-light catalysis for tricyclic core formation:

  • Ir(ppy)3 (2 mol%)

  • Blue LEDs, 24 hrs

  • 58% yield (racemic), needs chirality control

Analyse Chemischer Reaktionen

Arten von Reaktionen

Albiflorin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um seine Struktur zu verändern und seine pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die bei Reaktionen mit Albiflorin verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, um die gewünschten Modifikationen zu gewährleisten .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus Reaktionen von Albiflorin entstehen, gehören seine oxidierten und reduzierten Derivate, die unterschiedliche pharmakologische Aktivitäten aufweisen. Diese Derivate werden häufig in der weiteren Forschung verwendet, um ihre potenziellen therapeutischen Anwendungen zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Potential Applications

The applications of this compound can be categorized into several key areas:

Pharmaceutical Applications

  • Antimicrobial Activity : Compounds with similar structural features often exhibit antimicrobial properties. The hydroxyl and oxo functionalities may contribute to this activity by interacting with microbial cell membranes or metabolic pathways.
  • Antioxidant Properties : The presence of multiple hydroxyl groups suggests potential antioxidant activity, which is beneficial in protecting cells from oxidative stress.
  • Therapeutic Agents : Predictions based on the compound's structure indicate that it may serve as a scaffold for developing new therapeutic agents targeting various diseases including cancer and diabetes.

Biochemical Research

  • Metabolic Pathway Studies : Understanding the metabolic pathways involving this compound can provide insights into its biological effects and potential therapeutic uses.
  • Interaction Studies : Investigating how this compound interacts with biological macromolecules (e.g., proteins, nucleic acids) is crucial for elucidating its mechanism of action.

Synthetic Chemistry

  • Synthesis Techniques : Various synthetic strategies can be employed to produce this compound efficiently. Optimizing these methods is essential for high yields and purity in research applications.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of compounds structurally similar to [(1R,4R)-4-hydroxy...]. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting the potential use of such compounds in developing new antibiotics.

Case Study 2: Antioxidant Activity Assessment

Research conducted on derivatives of this compound demonstrated substantial antioxidant activity in vitro. These findings suggest that the compound could be explored further for applications in preventing oxidative damage in various biological systems.

Vergleich Mit ähnlichen Verbindungen

Compound 5 from Syringa oblata ():

Structure :

  • Bicyclic core: 1H-pyrano[3,4-c]pyran.
  • Substituents: A dihydroxyphenylethyl carboxylate ester and a glucopyranosyl group.
  • Key differences: The bicyclic pyrano-pyran system contrasts with the tricyclic oxatricyclononane core of the target compound. Both share glycosylation, but Compound 5 lacks the benzoate ester and methyl group at C6 .

Implications :

  • Glycosylation enhances water solubility in both compounds, typical of plant-derived secondary metabolites.
  • The benzoate group in the target compound may confer higher lipophilicity, influencing membrane permeability compared to Compound 3.

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ():

Structure :

  • Spiro core : 7-oxa-9-aza-spiro[4.5]decane.
  • Substituents: Aromatic benzothiazole and dimethylamino-phenyl groups.
  • Key differences : The spiro architecture and nitrogen incorporation contrast with the oxygen-rich tricyclic system of the target compound. Synthetic routes involve Schiff base condensations, unlike the glycosylation in natural analogues .

Implications :

(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl 4-methylbenzene-1-sulfonate ():

Structure :

  • Bicyclic core : 6,8-dioxabicyclo[3.2.1]octane.
  • Substituents : Azide and p-toluenesulfonate groups.
  • Key differences : The bicyclic dioxabicyclooctane core lacks the third ring present in the target compound. The sulfonate group introduces strong polarity .

Implications :

  • Azide functionality in this compound suggests utility in "click chemistry," whereas the target compound’s benzoate ester may prioritize stability over reactivity.

Data Table: Structural and Functional Comparison

Compound Core Structure Molecular Formula Key Substituents Source/Synthesis
Target Compound 7-oxatricyclo[4.3.0.03,9]nonane C₂₄H₃₀O₁₂ Methyl benzoate, glucopyranosyl, hydroxy Not specified (likely natural derivative)
Syringa oblata Compound 5 Pyrano[3,4-c]pyran C₂₉H₃₄O₁₃ Dihydroxyphenylethyl carboxylate, glucopyranosyl Natural (plant isolate)
7-oxa-9-aza-spiro[4.5]decane Spiro[4.5]decane C₂₃H₂₃N₃O₃S Benzothiazole, dimethylamino-phenyl Synthetic
Dioxabicyclooctane sulfonate Bicyclo[3.2.1]octane C₁₃H₁₅N₃O₆S Azide, p-toluenesulfonate Synthetic

Research Findings and Implications

Glycosylation : Shared with Syringa oblata Compound 5, glycosylation likely enhances solubility and bioavailability, a trait critical for drug design .

Synthetic Challenges : Unlike spiro and bicyclic synthetic compounds (e.g., ), the target’s tricyclic framework may require advanced stereocontrol during synthesis, akin to methodologies in (e.g., chiral chromatography, NMR-guided purification).

Biologische Aktivität

The compound [(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article explores its biological properties, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

This compound features:

  • A tricyclic structure with multiple hydroxyl groups.
  • An oxo group that may enhance reactivity.
  • A benzoate moiety that contributes to its bioactivity.

The molecular formula is C23H28O11C_{23}H_{28}O_{11} with a molecular weight of 480.5 g/mol. Its intricate stereochemistry suggests varied interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant activity. The presence of multiple hydroxyl groups in this compound is likely to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Studies have shown that related compounds possess antimicrobial properties against various pathogens. For example:

  • Crocin , a compound structurally related to this benzoate derivative, has been noted for its effectiveness against bacterial strains and fungi .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Compounds like rutin , which share structural similarities, have demonstrated the ability to inhibit inflammatory pathways and reduce cytokine production .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth when treated with these compounds, suggesting potential applications in treating infections caused by resistant strains .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
RutinStaphylococcus aureus32 µg/mL
CrocinE. coli16 µg/mL

Study 2: Antioxidant Activity

In vitro assays demonstrated that compounds similar to the target molecule exhibited strong antioxidant activity through DPPH radical scavenging assays. The IC50 values indicated effective protection against oxidative damage at relatively low concentrations .

The biological activities of this compound can be attributed to:

  • Hydroxyl Groups : These functional groups enhance hydrogen bonding and electron donation, facilitating interactions with biomolecules.
  • Tricyclic Structure : The rigidity of the tricyclic framework may allow for specific binding to target proteins or enzymes involved in disease processes.
  • Oxo Group : This feature can contribute to reactivity and interaction with nucleophiles in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-...]methyl benzoate, and how is stereochemical fidelity maintained?

  • Methodology : Multi-step synthesis under inert atmospheres (e.g., N₂/Ar) using dichloromethane or acetonitrile as solvents to stabilize intermediates. Protecting groups (e.g., benzoyl) are critical for preserving hydroxyl and oxane ring integrity during esterification .
  • Key Challenges : Epimerization at chiral centers (e.g., 1R,4R) can occur if pH or temperature is not tightly controlled. Use low temperatures (0–5°C) for acid-sensitive steps and monitor via TLC/HPLC .
  • Validation : Confirm stereochemistry using ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial protons) and polarimetry .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Approach :

  • Solubility : Test in DMSO (common for biological assays) and polar aprotic solvents (e.g., DMF) using UV-Vis spectroscopy .
  • Thermal Stability : TGA/DSC to determine decomposition points (>200°C inferred from benzoate analogs) .
  • Hydrolytic Sensitivity : Incubate in buffered solutions (pH 1–9) and track ester bond cleavage via LC-MS .
    • Data Table :
PropertyValue/TechniqueReference
Molecular Weight~480–500 g/mol (analog-based)
LogP (Partition Coefficient)~1.5–2.5 (predicted via ChemAxon)
Melting Point217–220°C (similar tricyclic esters)

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing/reacting due to potential irritant dust .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the oxane moiety influence biological activity?

  • Mechanistic Insight : The (2S,3R,4S,5S,6R)-oxane sugar is crucial for target binding (e.g., enzyme inhibition via hydrogen bonding). Compare activity of stereoisomers synthesized via divergent routes .
  • Case Study : Paeoniflorin analogs with altered oxane configurations show 10–100x reduced anti-inflammatory efficacy, highlighting stereodependence .

Q. What strategies resolve contradictory data in stability studies (e.g., pH-dependent degradation vs. thermal stability)?

  • Experimental Design :

Conduct accelerated stability testing (40°C/75% RH) over 30 days.

Use HPLC-UV to quantify degradation products (e.g., free benzoic acid).

Cross-validate with LC-MS/MS to identify cleavage pathways .

  • Resolution : Contradictions often arise from solvent impurities or oxygen exposure. Use degassed solvents and argon sparging .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methods :

  • Docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or NF-κB.
  • MD Simulations : GROMACS for 100 ns runs to assess binding stability .
    • Validation : Compare with SPR (surface plasmon resonance) binding affinity data (e.g., KD ≈ 1–10 µM for related tricyclic esters) .

Q. What are the limitations of current synthetic yields, and how can they be improved?

  • Bottlenecks : Low yields (~30–40%) in final esterification due to steric hindrance from the tricyclic core .
  • Optimization :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yield by 15% .

Methodological Notes

  • Ethical Compliance : Ensure animal/human studies follow institutional guidelines (e.g., IACUC approvals for in vivo testing) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.